rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride

Catalog No.
S13990423
CAS No.
M.F
C7H14ClNO3
M. Wt
195.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydr...

Product Name

rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride

IUPAC Name

methyl (3S,5R)-5-aminooxane-3-carboxylate;hydrochloride

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

InChI

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-6(8)4-11-3-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m0./s1

InChI Key

SWDYORHFRUNZHX-RIHPBJNCSA-N

Canonical SMILES

COC(=O)C1CC(COC1)N.Cl

Isomeric SMILES

COC(=O)[C@H]1C[C@H](COC1)N.Cl

Rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride is a chemical compound with the molecular formula C6H12ClNO3C_6H_{12}ClNO_3 and a CAS number of 2918775-25-2. This compound is characterized by its unique oxane structure, which includes an amino group and a carboxylate functional group. The presence of the hydrochloride indicates that the compound exists in a salt form, enhancing its solubility and stability in various applications. The compound is typically synthesized and utilized in pharmaceutical and biochemical research due to its potential biological activities.

The reactivity of rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride can be attributed to its functional groups. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton, making it a weak acid, while the amino group can accept protons, allowing for various acid-base interactions.
  • Esterification: The carboxylate can react with alcohols to form esters, which are important in drug formulation.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it useful in synthesizing more complex molecules.

Rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride exhibits several biological activities that make it of interest in pharmacology:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various pathogens.
  • Neuroprotective Effects: Some research indicates that compounds with similar structures may have neuroprotective properties, suggesting possible applications in neurodegenerative diseases.
  • Modulation of Enzyme Activity: Compounds like this may interact with specific enzymes, influencing metabolic pathways.

The synthesis of rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride typically involves multi-step organic reactions:

  • Starting Materials: Commonly synthesized from readily available precursors such as amino acids or their derivatives.
  • Key Steps:
    • Formation of the oxane ring through cyclization reactions.
    • Introduction of the amino group via amination reactions.
    • Carboxylation to install the carboxylate functional group.
    • Conversion to the hydrochloride salt form by reacting with hydrochloric acid.

Rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride has several applications:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
  • Biochemical Research: Serves as a reagent in biochemical assays to study enzyme kinetics and interactions.
  • Chemical Synthesis: Acts as a building block for more complex organic compounds.

Interaction studies involving rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride focus on:

  • Protein Binding: Investigating how this compound binds to various proteins can provide insights into its mechanism of action.
  • Metabolic Pathways: Understanding how this compound is metabolized can help predict its pharmacokinetics and potential side effects.
  • Synergistic Effects: Studies may explore how this compound interacts with other drugs or compounds to enhance therapeutic efficacy.

Several compounds share structural similarities with rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride. These include:

Compound NameStructureUnique Features
Methyl 4-Aminotetrahydrofuran-2-carboxylateC6H12ClNOC_6H_{12}ClNOContains a tetrahydrofuran ring; used in similar biological contexts .
Methyl 3-Aminoquinoline-5-carboxylateC10H10N2O2C_{10}H_{10}N_2O_2Quinoline structure; known for anti-cancer properties .
Methyl 3-Aminobicyclo[2.2.1]heptane-2-carboxylateC9H15NO2C_9H_{15}NO_2Bicyclic structure; used in neurological research .

Uniqueness

Rac-methyl (3R,5S)-5-aminooxane-3-carboxylate hydrochloride is unique due to its specific stereochemistry and oxane ring structure, which may confer distinct biological activities compared to other similar compounds. Its potential applications in neuropharmacology further differentiate it from others listed.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

195.0662210 g/mol

Monoisotopic Mass

195.0662210 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types